molecular formula C16H22FNO7S2 B2545539 Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448030-06-5

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2545539
CAS No.: 1448030-06-5
M. Wt: 423.47
InChI Key: WMCMESSEMICFGY-UHFFFAOYSA-N
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Description

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring substituted with a sulfonyl group and an ethoxy-fluorophenyl group, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Ethoxy-Fluorophenyl Group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethoxy-fluorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate
  • Methyl 2-((1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

Uniqueness

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is unique due to the presence of the ethoxy-fluorophenyl group, which can significantly influence its chemical properties and biological activities compared to similar compounds. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

IUPAC Name

methyl 2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO7S2/c1-3-25-15-5-4-13(10-14(15)17)27(22,23)18-8-6-12(7-9-18)26(20,21)11-16(19)24-2/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMESSEMICFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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